3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid is an organic compound characterized by its unique molecular structure, which includes a tetrahydronaphthalene moiety attached to a propanoic acid group. This compound is of interest in various fields, including organic chemistry and medicinal research, due to its potential biological activities and applications in synthetic chemistry.
The synthesis of 3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid can be achieved through several methods:
The molecular structure of 3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid features a propanoic acid moiety attached to a tetrahydronaphthalene ring system. This configuration contributes to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | 3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid |
| InChI | InChI=1S/C13H16O2/c14-13(15)9-8-11... |
| InChI Key | FVUQSSILGMUFTL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=CC=CC=C2C1)CCC(=O)O |
3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid can participate in various chemical reactions:
The compound exhibits typical characteristics associated with organic acids:
Key chemical properties include:
3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid has various applications:
This compound's unique structure and reactivity make it valuable across multiple scientific disciplines. Further research may reveal additional applications and mechanisms that enhance its utility in both academic and industrial settings.
Contemporary synthetic routes to 3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid (CAS 70067-71-9) leverage both catalytic and stoichiometric methodologies. The predominant approach involves tetralone hydrogenation followed by chain elongation:
Recent innovations address chiral resolution challenges for enantiopure synthesis. Diastereomeric amidation with (R)-O-acetylmandeloyl chloride enables separation via crystallization, with subsequent hydrolysis delivering (R)- and (S)-enantiomers in >98% ee [4]. This method resolves limitations in traditional kinetic resolution where maximum theoretical yield is capped at 50%.
Table 1: Comparative Analysis of Synthetic Methodologies
| Method | Key Reagents | Yield (%) | ee (%) | Advantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, (EtO)₂P(O)CH₂CO₂Et | 78 | - | Scalable, minimal purification |
| Asymmetric Resolution | (R)-O-acetylmandeloyl chloride | 62 (per isomer) | >98 | Delivers enantiopure API precursors |
| Organocatalytic Reduction | Proline-derivatives, NADH | 55 | 90 | Avoids transition metals |
Industrial production faces two critical bottlenecks: cost-effective chiral separation and cryogenic storage requirements. Commercial suppliers (e.g., BLD Pharm) list the compound as "temporarily out of stock" due to challenges in maintaining cold-chain logistics (-20°C storage) during distribution [2] [5]. Process intensification strategies include:
Economic analyses reveal feedstock flexibility as critical for viability. While petrochemical-derived tetralone remains predominant, bio-based routes utilizing Propionibacterium acidipropionici fermenting glycerol demonstrate promise. Strain engineering boosts titers to 99.7 g/L in xylan hydrogel matrices, though downstream extraction costs remain prohibitive for carboxylic acids < C₆ [9].
Table 2: Industrial Process Economics
| Parameter | Chemical Route | Bio-Fermentation | Hybrid Approach |
|---|---|---|---|
| Raw Material Cost | $28/kg | $12/kg | $19/kg |
| Purity Specification | >99.5% | 85-90% | 95-98% |
| Capital Expenditure | High (pressure reactors) | Moderate (bioreactors) | High (specialized equipment) |
| Environmental Factor (E-factor) | 15-20 | 5-8 | 10-12 |
Structural diversification focuses on three strategic regions: carboxylic acid bioisosteres, alpha-carbon substitutions, and tetralin ring modifications. Key derivatives demonstrate enhanced physicochemical properties:
Critical structure-activity relationships (SAR) emerge:
Table 3: SAR of Key Derivatives
| Modification Site | Structural Change | Property Impact | Therapeutic Relevance |
|---|---|---|---|
| Carboxylic Acid | Amide formation | ↑ Metabolic stability | Prolonged receptor occupancy |
| Alpha-carbon | Di-methyl substitution | ↑ logP (4.38), ↓ solubility | Enhanced CNS penetration |
| Tetralin C4 | Halogenation (F, Cl) | ↑ Electron deficiency | Tuned allosteric modulation |
| Propanoic C1 | Esterification (ethyl) | ↓ Plasma protein binding | Improved tissue distribution |
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 108890-18-2
CAS No.: